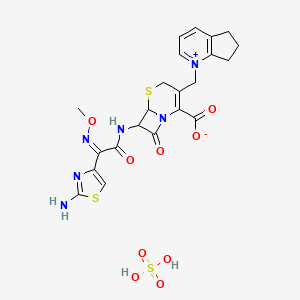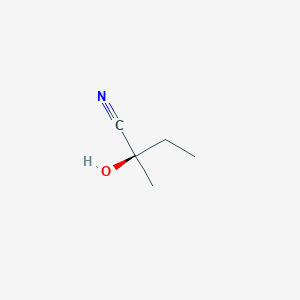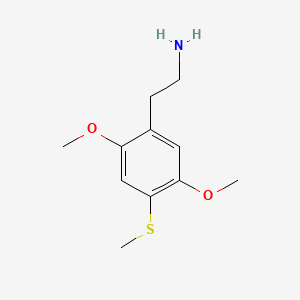
cefpirome sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cefpirome sulfate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridine ring, and a bicyclic system, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring, the pyridine ring, and the bicyclic system. Key reagents and conditions may include:
Formation of the Thiazole Ring: This step may involve the reaction of an amino acid derivative with a thioamide under acidic conditions.
Formation of the Pyridine Ring: This step may involve the cyclization of a suitable precursor under basic conditions.
Formation of the Bicyclic System: This step may involve the reaction of a suitable precursor with a cyclizing agent under high temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps may include:
Optimization of Reaction Conditions: This may involve the use of catalysts, solvents, and temperature control to maximize yield.
Purification: This may involve techniques such as crystallization, chromatography, and distillation to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This may involve the replacement of functional groups with other groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions may include derivatives of the original compound with modified functional groups, such as hydroxyl, amino, or halogen groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes. Its ability to interact with biological molecules makes it a valuable tool for research in biochemistry and molecular biology.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological research.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable starting material for the synthesis of various products.
Mécanisme D'action
The mechanism of action of this compound may involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. Key pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cellular response.
Nucleic Acid Interaction: The compound may interact with nucleic acids, affecting processes such as transcription and translation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other thiazole-containing molecules, pyridine-containing molecules, and bicyclic compounds. Examples may include:
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and benzothiazole.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotine and pyridoxine.
Bicyclic Compounds: Compounds containing a bicyclic system, such as camphor and norbornene.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the thiazole ring, the pyridine ring, and the bicyclic system
Propriétés
Formule moléculaire |
C22H24N6O9S3 |
|---|---|
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-; |
Clé InChI |
RKTNPKZEPLCLSF-JCYJKQRTSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |
SMILES isomérique |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)


![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)






